molecular formula C22H18S2 B14282415 2,2'-[Disulfanediylbis(methylene)]dinaphthalene CAS No. 165072-40-2

2,2'-[Disulfanediylbis(methylene)]dinaphthalene

Cat. No.: B14282415
CAS No.: 165072-40-2
M. Wt: 346.5 g/mol
InChI Key: NHYGIEOAQYXEIP-UHFFFAOYSA-N
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Description

2,2’-[Disulfanediylbis(methylene)]dinaphthalene is an organic compound characterized by the presence of two naphthalene rings connected via a disulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene typically involves the reaction of naphthalene derivatives with disulfide-containing reagents. One common method is the reaction of 2-naphthylmethyl chloride with sodium disulfide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Disulfanediylbis(methylene)]dinaphthalene undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Dithiothreitol or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2,2’-[Disulfanediylbis(methylene)]dinaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, particularly proteins.

    Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene involves its interaction with molecular targets such as proteins and enzymes. The disulfide bridge can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Disulfanediylbis(methylene)]di(1,3-propanediamine)
  • 2,2’-Disulfanediylbis(N-methylethanamine)
  • 2,2’-Disulfanediylbis(4-methylaniline)

Uniqueness

2,2’-[Disulfanediylbis(methylene)]dinaphthalene is unique due to its naphthalene-based structure, which imparts distinct electronic and optical properties

Properties

CAS No.

165072-40-2

Molecular Formula

C22H18S2

Molecular Weight

346.5 g/mol

IUPAC Name

2-[(naphthalen-2-ylmethyldisulfanyl)methyl]naphthalene

InChI

InChI=1S/C22H18S2/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-24-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2

InChI Key

NHYGIEOAQYXEIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CSSCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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